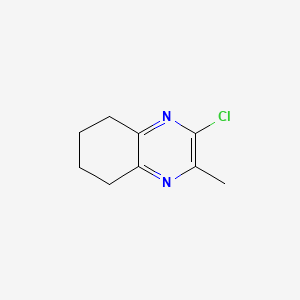

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

Description

BenchChem offers high-quality 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJVJFMPWRMCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2CCCCC2=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

This guide details the synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic intermediate used in the development of bioactive compounds (e.g., alpha-2 adrenergic agonists, kinase inhibitors).

The pathway focuses on a robust, two-step protocol:

-

Cyclocondensation of cyclohexane-1,2-dione with 2-aminopropanamide to form the pyrazinone core.

-

Deoxychlorination using phosphorus oxychloride (

) to install the chlorine atom.[1]

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule features a fused bicyclic system: a saturated cyclohexane ring fused to an aromatic pyrazine ring, substituted with a methyl group at C3 and a chlorine atom at C2.

Retrosynthetic Logic

To achieve the 5,6,7,8-tetrahydroquinoxaline core with high regiocontrol, we avoid the reduction of the fully aromatic quinoxaline, which often leads to over-reduction or selectivity issues. Instead, we construct the pyrazine ring onto the pre-existing cyclohexane scaffold.

-

Disconnection: The C-Cl bond is derived from a C-OH (lactam) tautomer via nucleophilic aromatic substitution (

) using a chlorinating agent. -

Precursor: 3-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one.

-

Starting Materials: Cyclohexane-1,2-dione and 2-aminopropanamide (Alaninamide).

Pathway Visualization

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Part 2: Detailed Synthesis Protocol

Stage 1: Formation of the Pyrazinone Core

Objective: Synthesize 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one. Mechanism: Double condensation. The amine group of alaninamide attacks one carbonyl of the dione to form an imine, followed by the amide nitrogen attacking the second carbonyl to close the ring. Dehydration drives the aromatization of the pyrazine ring.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Cyclohexane-1,2-dione | 1.0 | Substrate (Scaffold) |

| L-Alaninamide HCl | 1.1 | Nitrogen Source |

| Sodium Acetate (NaOAc) | 1.2 | Base (buffers HCl) |

| Methanol (MeOH) | Solvent | Reaction Medium (0.5 M) |

Experimental Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Cyclohexane-1,2-dione (11.2 g, 100 mmol) in Methanol (200 mL).

-

Addition: Add L-Alaninamide Hydrochloride (13.7 g, 110 mmol) followed by Sodium Acetate (9.8 g, 120 mmol). The mixture may become slightly turbid.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours . Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the dione. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

-

Pour the residue into ice-cold water (100 mL). Stir vigorously for 30 minutes.

-

The product, 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one , typically precipitates as an off-white solid.

-

-

Purification: Filter the solid, wash with cold water (

) and diethyl ether (-

Expected Yield: 70–85%.

-

Stage 2: Deoxychlorination (Chlorination)

Objective: Convert the lactam intermediate to 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

Mechanism: The lactam oxygen attacks the phosphorus of

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Intermediate (from Stage 1) | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 5.0 - 10.0 | Reagent & Solvent |

| N,N-Dimethylformamide (DMF) | Cat. (3-5 drops) | Catalyst (Vilsmeier-Haack type) |

Experimental Procedure

SAFETY WARNING:

-

Setup: Place the dried 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one (16.4 g, 100 mmol) into a dry 500 mL round-bottom flask.

-

Reagent Addition: Carefully add

(50 mL, excess) to the flask. Add 3–5 drops of dry DMF to catalyze the reaction. -

Reaction: Attach a drying tube (CaCl

) to the condenser. Heat the mixture to reflux ( -

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via vacuum distillation (rotary evaporator with a caustic trap). -

Dissolve the thick oily residue in Dichloromethane (DCM) (100 mL).

-

Slowly pour the DCM solution onto a mixture of Ice and Saturated

. Stir vigorously until gas evolution (

-

-

Extraction:

-

Purification:

-

Concentrate the solvent.

-

Purify via flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).

-

Product:2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (Pale yellow solid or oil).

-

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram

Figure 2: Step-by-step reaction pathway from raw materials to the chlorinated target.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete condensation | Ensure reagents are dry. Increase reflux time. Verify NaOAc stoichiometry to ensure free amine generation. |

| Dark/Tarred Product (Stage 2) | Overheating or moisture | Ensure glassware is bone-dry. Remove excess |

| Incomplete Chlorination | Old/Hydrolyzed | Use fresh distilled |

| Regioisomer Contamination | Impure Starting Material | Cyclohexane-1,2-dione is symmetric; however, ensure Alaninamide purity. |

References

-

BenchChem. (2025).[2][5] Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. PMC. Retrieved from

-

Royal Society of Chemistry (RSC). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis. J. Chem. Soc., Perkin Trans.[4] 1. Retrieved from

-

PrepChem. Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Retrieved from

-

Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Quinoxalines. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their remarkable versatility has established them as privileged scaffolds in medicinal chemistry, with applications spanning antimicrobial, antiviral, and anticancer agents. The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a key intermediate for the development of novel therapeutic agents. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to provide a robust and well-rounded profile.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the known and estimated physicochemical properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, alongside experimentally determined values for its key structural analogs. This comparative approach allows for a more informed understanding of the compound's likely behavior.

| Property | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (Estimated) | 2-Chloro-3-methylquinoxaline[1][2] | 2-Chloro-5,6,7,8-tetrahydroquinoxaline[3] | 5,6,7,8-Tetrahydroquinoxaline[4][5][6] |

| Chemical Structure |  |  |  |  |

| Molecular Formula | C₉H₁₁ClN₂ | C₉H₇ClN₂ | C₈H₉ClN₂ | C₈H₁₀N₂ |

| Molecular Weight | 182.65 g/mol | 178.62 g/mol | 168.63 g/mol | 134.18 g/mol |

| Appearance | Likely a light yellow oil or low melting solid | Crystalline solid | Light yellow oil | Colorless to amber solid |

| Melting Point | Not available (likely low) | 70-73 °C | Not available | 29-30 °C |

| Boiling Point | ~250-260 °C | Not available | 242-245 °C | 85 °C / 3 mmHg |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water | Not available | Slightly soluble in water |

| LogP (calculated) | ~2.5 - 3.5 | ~2.2[7] | Not available | ~1.3[8] |

| pKa (predicted) | ~1.5 - 2.5 (basic) | Not available | Not available | Not available |

Note: Properties for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline are estimated based on the trends observed in its structural analogs. The hydrogenation of the pyrazine ring is expected to decrease the melting point and increase the boiling point and LogP compared to its aromatic counterpart.

Plausible Synthetic Pathway

The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline can be envisioned through a two-stage process: first, the synthesis of the aromatic precursor, 2-chloro-3-methylquinoxaline, followed by the reduction of the pyrazine ring.

Caption: Plausible two-stage synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the key physicochemical properties of novel chemical entities like 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a highly accurate and reproducible measure of solubility. The choice of a suitable analytical method like HPLC allows for precise quantification of the solute in the saturated solution.

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL or molarity (µM) at the specified temperature and pH.

Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Causality Behind Experimental Choices: n-Octanol is used as a surrogate for biological membranes. The shake-flask method directly measures the partitioning of the compound between the lipid-like (octanol) and aqueous phases, providing a fundamental parameter for predicting membrane permeability and oral absorption. HPLC can be a faster alternative that correlates retention time with LogP.

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology (Shake-Flask):

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.

-

Compound Addition: Dissolve a known amount of the compound in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound. Agitate the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate, aided by centrifugation if necessary.

-

Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Assessment of Chemical Stability

Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and potential degradation pathways. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9]

Causality Behind Experimental Choices: Accelerated stability studies at elevated temperatures and humidity are designed to increase the rate of chemical degradation, allowing for the rapid identification of potential stability issues and degradation products.[9] Long-term studies under controlled room temperature conditions provide data to establish the retest period or shelf life.[9]

Step-by-Step Methodology (ICH Guidelines):

-

Protocol Design: Establish a formal stability protocol that outlines the storage conditions, testing frequency, analytical methods to be used, and acceptance criteria.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Sampling and Testing:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate any changes in the physical or chemical properties of the compound over time. Identify and, if necessary, characterize any significant degradation products.

Conclusion

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be reliably estimated through the analysis of its close structural analogs. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key properties, ensuring the generation of high-quality data to support drug discovery and development efforts.

References

-

The Good Scents Company. (n.d.). nutty quinoxaline 5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011, October 6). NDA 22-556, Karbinal ER, (carbinoxamine maleate) Extended-Release Oral Suspension. Retrieved from [Link]

- Various Authors. (2018, February 1). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Molecules, 23(2), 309.

-

Cheméo. (n.d.). Chemical Properties of Tetrahydroquinoxaline (CAS 3476-89-9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36822, 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590596, 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238938, 2-Chloroquinoxaline. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-3-methylquinoxaline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 5,6,7,8-Tetrahydroquinoxaline (FDB011159). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Retrieved from [Link]

-

Semantic Scholar. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]

-

University of Dundee Research Portal. (n.d.). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of R - Discovery. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-methyl-quinoxaline | CAS 32601-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]

- 5. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-テトラヒドロキノキサリン ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline CAS number and structure

The following technical guide provides an in-depth analysis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

CAS Number: 2092101-97-6 Role: Advanced Intermediate / Heterocyclic Scaffold

Executive Summary

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a bicyclic heteroaromatic compound characterized by a pyrazine ring fused to a saturated cyclohexane ring. Unlike its fully aromatic parent (quinoxaline), the 5,6,7,8-tetrahydro derivative possesses a unique conformational flexibility in the carbocyclic domain while retaining the electron-deficient, reactive nature of the pyrazine core.

This compound serves as a critical "warhead" intermediate in medicinal chemistry. The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

| Property | Data |

| CAS Number | 2092101-97-6 |

| IUPAC Name | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline |

| Molecular Formula | |

| Molecular Weight | 182.65 g/mol |

| MDL Number | MFCD30675742 |

| Appearance | Off-white to pale yellow solid / low-melting solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| SMILES | CC1=C(Cl)N=C2CCCCC2=N1 |

| InChI Key | InChI=1S/C9H11ClN2/c1-6-9(10)11-8-5-3-2-4-7(8)12-6 |

Synthesis Methodologies

The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline can be approached via two primary pathways: Selective Hydrogenation (Top-Down) or De Novo Cyclization (Bottom-Up).

Method A: Selective Hydrogenation (Industrial Preferred)

This method utilizes the commercially available 2-chloro-3-methylquinoxaline. The challenge lies in reducing the benzene ring while preserving the pyrazine ring and the labile chlorine atom.

-

Precursor: 2-Chloro-3-methylquinoxaline (CAS 32601-86-8).

-

Catalyst system: Palladium on Carbon (Pd/C) or Platinum Oxide (

). -

Solvent: Trifluoroacetic acid (TFA) or Acetic Acid.

-

Mechanism: Protonation of the pyrazine nitrogens deactivates the heterocyclic ring toward hydrogenation, directing the reduction exclusively to the carbocyclic (benzene) ring.

Method B: De Novo Cyclization (Laboratory Scale)

This route constructs the ring system from non-aromatic precursors, avoiding regioselectivity issues.

-

Condensation: Reaction of cyclohexane-1,2-dione with 2-aminopropanamide (or equivalent) to form the hydroxy-intermediate.

-

Chlorination: Treatment with Phosphorus Oxychloride (

) to install the chlorine at the C-2 position.

Synthesis & Reactivity Visualization

The following diagram illustrates the synthesis via hydrogenation and the primary reactivity nodes.

Caption: Synthesis via selective reduction and subsequent divergent functionalization pathways.

Reactivity Profile & Applications

The chemical utility of CAS 2092101-97-6 is defined by the electronic imbalance of the pyrazine ring.

The C-2 "Warhead" (Chlorine)

The chlorine atom at position 2 is activated by the adjacent nitrogen (N-1). This makes the carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: Typically requires a base (

, -

Application: This is the primary entry point for attaching the "tail" of kinase inhibitors (e.g., solubilizing groups like morpholine or piperazine).

The C-3 Methyl Group

While less reactive than the chlorine, the methyl group at C-3 is "benzylic" (lateral) to the pyrazine nitrogen.

-

Oxidation: Can be oxidized to the aldehyde (

) or acid ( -

Radical Halogenation: Bromination (NBS/AIBN) allows for the introduction of alkyl linkers.

Medicinal Chemistry Applications

-

Kinase Inhibition: The 5,6,7,8-tetrahydroquinoxaline scaffold mimics the adenine binding mode in ATP-competitive inhibitors. The saturated ring offers different hydrophobic interactions compared to the flat quinoxaline, often improving selectivity profiles against Src family kinases.

-

GPCR Ligands: Used in the synthesis of Adenosine A1/A2a receptor antagonists.

Experimental Protocol: Functionalization

Objective: Displacement of the C-2 Chlorine with a secondary amine (e.g., Morpholine) to generate a bioactive core.

Reagents:

-

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)

-

Morpholine (1.2 eq)

- -Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) (anhydrous)

Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (100 mg, 0.55 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add DIPEA (190 µL, 1.1 mmol) followed by Morpholine (57 µL, 0.66 mmol).

-

Reaction: Seal the vial and heat to 90 °C for 4–6 hours. Monitor reaction progress via LC-MS (Target mass:

).-

Note: The disappearance of the starting material (Rt ~ 2.5 min) and appearance of the product (Rt ~ 1.8 min) confirms conversion.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10 mL).

-

If solid precipitates: Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient) is usually required to remove trace DMSO and oxidized byproducts.

Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Irritant (Skin/Eye) . The chloro-substituent suggests potential sensitizing properties.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to air/light due to oxidation of the electron-rich tetrahydro-ring.

-

Incompatibility: Strong oxidizing agents and strong acids.

References

-

Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: Heterocyclic Intermediates. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: 2-Methyl-5,6,7,8-tetrahydroquinoxaline (Analogous Scaffold). National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Spectra and Data.[2][3] National Institute of Standards and Technology.[4] Retrieved from [Link]

-

ChemSrc. (2025).[5] CAS 2092101-97-6 Entry and Physical Properties.[6][7] Retrieved from [Link]

Sources

- 1. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ripublication.com [ripublication.com]

- 3. CAS#:328029-73-8 | 2-(4-Allyl-5-morpholino-4H-1,2,4-triazol-3-yl)acetonitrile | Chemsrc [chemsrc.com]

- 4. 2-Methyl-5,6,7,8-tetrahydroquinoxaline [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. 2092101-97-6|2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]

Unlocking the Pharmacological Potential of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives: A Technical Guide to Biological Activity and Evaluation Protocols

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is rapidly emerging as a privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by its nitrogen-containing heterocyclic structure, the THQ framework offers exceptional versatility for bioisosteric modifications, enabling precise tuning of lipophilicity, hydrogen-bonding capacity, and target binding affinity. This technical whitepaper synthesizes recent breakthroughs in the biological evaluation of novel THQ derivatives, focusing specifically on their potent anticancer and fungicidal activities. By dissecting the causality behind structural optimizations—such as sulfonamide bioisosterism—and detailing self-validating experimental protocols, this guide provides researchers with a robust framework for translating THQ synthesis into validated biological efficacy.

Mechanistic Rationale: The Tetrahydroquinoxaline Scaffold

The pharmacological importance of quinoxaline and its reduced derivatives stems from their ability to interact with diverse biological targets, ranging from DNA intercalation to enzyme inhibition[1]. However, the fully aromatic quinoxaline ring often suffers from poor aqueous solubility and off-target toxicity.

Reducing the ring to a 1,2,3,4-tetrahydroquinoxaline (THQ) structure increases the sp3 character of the molecule, enhancing its three-dimensionality and solubility. A critical breakthrough in recent 2 has been the application of bioisosterism to the THQ core[2]. By replacing traditional amide linkages with sulfonamide groups, researchers have successfully designed novel Colchicine Binding Site Inhibitors (CBSIs)[2].

Why Sulfonamides? Sulfonamides are excellent bioisosteres for amides because they maintain hydrogen-bonding capabilities while altering the dihedral angle of the substituent, allowing the molecule to plunge deeper into the hydrophobic pocket of β-tubulin. This specific modification overcomes the multidrug resistance typically associated with traditional Microtubule Targeting Agents (MTAs) like paclitaxel, while simultaneously improving the pharmacokinetic profile[3].

Beyond oncology, THQ derivatives have demonstrated profound 4. Specific halogenated THQ derivatives severely disrupt fungal cell membrane integrity, positioning them as next-generation fungicides against devastating phytopathogens like Gaeumannomyces graminis and Botrytis cinerea[4].

Drug discovery workflow for novel THQ derivatives from synthesis to in vivo validation.

Quantitative Efficacy Profiling

To contextualize the biological activity of these novel derivatives, the following table summarizes the quantitative efficacy of lead THQ compounds across different therapeutic domains.

| Compound Class | Specific Derivative | Target Organism / Cell Line | Primary Target / Mechanism | IC50 / EC50 Value |

| THQ-Sulfonamide | Compound I-7 | HT-29 (Human Colon Cancer) | Colchicine Binding Site (Tubulin) | Strong Inhibition (Low µM)[2] |

| THQ-Derivative | Compound B1 | Gaeumannomyces graminis | Cell Membrane Integrity | 0.486 mg/L[4] |

| THQ-Derivative | Compound B9 | Valsa mali | Cell Membrane Integrity | 1.75 mg/L[4] |

| THQ-Derivative | Compound B1 | Botrytis cinerea | Cell Membrane Integrity | 1.83 mg/L[4] |

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, ensuring the reproducibility and mechanistic accuracy of biological assays is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls and orthogonal validation steps to prove causality rather than mere correlation.

Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay (Anticancer Evaluation)

This assay determines whether a THQ-sulfonamide derivative (e.g., Compound I-7) acts as a tubulin polymerizer (like paclitaxel) or a depolymerizer (like colchicine)[3].

-

Step 1: Preparation of Tubulin Matrix. Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Causality of Choice: Highly purified tubulin devoid of Microtubule-Associated Proteins (MAPs) must be used. MAPs can artificially stabilize microtubules, masking the true depolymerizing kinetics of the THQ derivative.

-

-

Step 2: Compound Incubation. Pre-incubate the tubulin solution with the THQ derivative (at 1, 5, and 10 µM) in a 96-well plate at 4°C for 10 minutes.

-

Causality of Choice: Tubulin only polymerizes at 37°C. Pre-incubating at 4°C allows the THQ derivative to reach thermodynamic binding equilibrium at the colchicine site before the structural conformation changes during polymerization.

-

-

Step 3: Kinetic Readout. Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

-

Causality of Choice: Turbidimetry at 340 nm provides a label-free, real-time kinetic readout. As tubulin heterodimers assemble into massive microtubule polymers, the optical density of the solution increases. A flattening or reduction of the curve indicates depolymerization.

-

-

Step 4: Self-Validation (Controls). Run Colchicine (3 µM) as a positive depolymerization control, Paclitaxel (3 µM) as a positive polymerization control, and 0.1% DMSO as the vehicle control.

-

Step 5: Orthogonal Validation. If the compound inhibits polymerization in vitro, it must be validated in cellulo. Treat HT-29 cells with the derivative and perform Flow Cytometry with Propidium Iodide (PI) staining. A true CBSI will show a quantifiable accumulation of cells with 4N DNA content, confirming G2/M phase cell cycle arrest[3].

Mechanistic pathway of THQ-sulfonamide derivatives inducing G2/M cell cycle arrest.

Protocol B: Mycelial Membrane Permeability Assay (Agrochemical Evaluation)

To validate the fungicidal mechanism of THQ derivatives (e.g., Compound B1) against agricultural pathogens[4].

-

Step 1: Mycelial Preparation. Culture G. graminis in Potato Dextrose Broth (PDB) at 25°C for 48 hours. Harvest and wash the mycelia with sterile double-distilled water to remove extracellular nutrients.

-

Step 2: Treatment & Conductivity Measurement. Suspend the washed mycelia in sterile water containing the THQ derivative at its EC50 concentration. Measure the extracellular electrical conductivity (µS/cm) at 0, 2, 4, 8, 12, and 24 hours using a conductivity meter.

-

Causality of Choice: If the THQ derivative specifically targets membrane integrity, intracellular electrolytes (K+, Na+, Ca2+) will leak into the surrounding aqueous medium. Measuring conductivity isolates membrane disruption from general metabolic toxicity (which would not cause an immediate electrolyte spike).

-

-

Step 3: Self-Validation (Controls). Use Tebuconazole as a positive control and sterile water with 0.1% DMSO as a negative control. Boil a sample of mycelia for 15 minutes to establish the maximum possible conductivity (100% leakage).

-

Step 4: Orthogonal Validation. Stain the treated mycelia with Propidium Iodide (PI) and observe under a fluorescence microscope.

-

Causality of Choice: PI is a membrane-impermeable fluorescent dye. It can only bind to nucleic acids and emit red fluorescence if the THQ derivative has created physical pores in the fungal cell membrane, thereby perfectly corroborating the conductivity data[4].

-

Conclusion

The 1,2,3,4-tetrahydroquinoxaline scaffold represents a highly tunable pharmacophore with immense potential across diverse biological domains. By applying strategic bioisosteric modifications—such as sulfonylation—researchers can drastically alter the target profile, yielding potent colchicine binding site inhibitors for oncology or membrane-disrupting agents for agriculture. The key to advancing these novel derivatives lies in rigorous, self-validating experimental workflows that move beyond basic phenotypic screening to definitively prove the underlying mechanism of action.

References

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances / NIH PMC URL

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors (RSC Publishing)

- Source: American Chemical Society (ACS)

- An insight into medicinal chemistry of anticancer quinoxalines Source: Bioorganic & Medicinal Chemistry / CIMAP URL

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

This guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. As experimental data for this specific molecule is not widely available in public databases, this document focuses on predicting its spectroscopic features based on the analysis of its chemical structure and data from analogous compounds. Furthermore, it offers detailed experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, equipping researchers and drug development professionals with the necessary tools for its synthesis and characterization.

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their diverse pharmacological properties have made them a focal point in medicinal chemistry and drug development.[1][2] The precise characterization of these molecules is paramount and relies heavily on a combination of spectroscopic techniques to elucidate their structure and confirm their identity.

Molecular Structure and Predicted Spectroscopic Data

The structure of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline combines a pyrazine ring fused to a cyclohexene ring, with a chloro and a methyl substituent on the pyrazine ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Figure 1: Molecular Structure of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and any aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Methyl (CH₃) | 2.3 - 2.6 | Singlet (s) | 3H |

| Methylene (C5-H₂, C8-H₂) | 2.8 - 3.2 | Multiplet (m) | 4H |

| Methylene (C6-H₂, C7-H₂) | 1.8 - 2.2 | Multiplet (m) | 4H |

-

Rationale: The methyl protons are expected to appear as a singlet in the upfield region. The methylene protons of the tetrahydroquinoxaline ring will likely appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the nitrogen atoms (C5 and C8) are expected to be shifted further downfield compared to the other methylene protons (C6 and C7).

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 15 - 25 |

| Methylene (C6, C7) | 20 - 30 |

| Methylene (C5, C8) | 45 - 55 |

| Quaternary (C4a, C8a) | 140 - 150 |

| Quaternary (C2, C3) | 150 - 160 |

-

Rationale: The methyl carbon will be the most upfield signal. The methylene carbons will appear in the aliphatic region, with those adjacent to the nitrogens being more deshielded. The quaternary carbons of the pyrazine ring will be the most downfield signals due to the influence of the electronegative nitrogen atoms and the chlorine atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra.[4]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.[4]

-

Number of Scans: 16-64, depending on the sample concentration.[4]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

-

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N (pyrazine ring) | 1500 - 1650 | Medium |

| C-N | 1000 - 1350 | Medium |

| C-Cl | 600 - 800 | Strong |

-

Rationale: The most prominent peaks are expected to be from the C-H stretching of the aliphatic methylene and methyl groups. The C=N stretching vibrations of the pyrazine ring will also be observable. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.[1]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.[6]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of the methyl group, the chlorine atom, or through fragmentation of the tetrahydroquinoxaline ring.

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.[3]

-

-

Ionization:

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.[7]

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

Conclusion

References

- BenchChem. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)

- Palma, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12136-12153.

- El-Atawy, M. A., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 757-771.

- Jubete, E., et al. (2017). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman and NMR), UV–Vis spectra and quantum chemical calculations. Journal of the Serbian Chemical Society, 82(4), 425-442.

- Abdel-Rahman, L. H., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3754.

- Reddy, C. S., et al. (2012). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(3), 327-334.

- Al-Suwaidan, I. A., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4351.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline. Benchchem.

- BenchChem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.

- Royal Society of Chemistry. (2020).

- Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. IDR@NITK.

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

-

CAS. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. CAS Common Chemistry. Retrieved from [Link]

- Ewers, U., et al. (1975). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1336-1340.

- BenchChem. (2025). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem.

Sources

A Strategic Framework for Elucidating the Mechanism of Action of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

An In-Depth Technical Guide

Abstract

The quinoxaline scaffold is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this class have emerged as promising therapeutic agents, particularly in oncology, often by functioning as inhibitors of critical protein kinases.[2] This guide focuses on a specific, under-characterized derivative, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. While its direct mechanism of action is not yet publicly elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigation. This document presents a comprehensive strategic framework for systematically identifying its molecular target, validating target engagement, and characterizing its downstream cellular effects. We provide a series of detailed, field-proven experimental protocols designed to rigorously test the primary hypothesis that this compound functions as a protein kinase inhibitor, offering a complete roadmap for its preclinical mechanistic evaluation.

Introduction: The Quinoxaline Scaffold and a Compound of Interest

Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[3][4] This "privileged scaffold" is a constituent of various antibiotics and is a focal point of drug discovery due to the diverse pharmacological activities of its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A significant body of research has demonstrated that the quinoxaline core can be effectively functionalized to create potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][6]

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a novel derivative whose specific biological role has yet to be defined. Its structure, featuring a chlorinated pyrazine ring and a saturated cyclohexane moiety, suggests potential for unique interactions within the ATP-binding pockets of protein kinases. This guide, therefore, proposes a primary hypothesis based on this extensive precedent.

Primary Hypothesis: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline exerts its biological effects by directly binding to and inhibiting the enzymatic activity of one or more protein kinases, leading to the disruption of downstream oncogenic signaling pathways.

The following sections outline a multi-phased experimental strategy to rigorously test this hypothesis.

Phase I: Molecular Target Identification and Validation

The initial and most critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach, moving from broad, unbiased screening to specific, cell-based validation, ensures the highest degree of confidence.

Initial Target Discovery: Large-Scale Kinase Panel Screening

The most direct method to test our hypothesis is to screen the compound against a large panel of isolated, purified protein kinases. This biochemical assay provides a clean, cell-free assessment of the compound's inhibitory potential across the human kinome.

Causality and Rationale: This experiment is prioritized because it directly addresses the central hypothesis of kinase inhibition. A positive "hit" (significant inhibition of a specific kinase or kinase family) from this screen provides immediate, actionable targets for further validation. The breadth of the screen (typically >400 kinases) helps to simultaneously assess both potency and selectivity. A compound that inhibits a single kinase is a valuable tool; one that inhibits several may have a different, but equally important, therapeutic profile.

Experimental Protocol 1: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in 100% DMSO.

-

Screening Concentration: For an initial single-point screen, a final assay concentration of 1 µM or 10 µM is standard.

-

Assay Execution (Third-Party): Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology Corp.) for screening against their full kinase panel. Assays are typically run at or near the Kₘ for ATP to identify ATP-competitive inhibitors.

-

Data Analysis: The primary output is the "% Inhibition" at the tested concentration relative to a vehicle control (DMSO). "Hits" are typically defined as kinases showing >50% or >75% inhibition.

-

Follow-Up: For any identified hits, perform a dose-response curve analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of potency.

Target Validation: Confirming Engagement in a Cellular Context

A positive result from a biochemical assay is essential but insufficient; it does not prove the compound engages the target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells.

Causality and Rationale: CETSA operates on the principle of ligand-induced thermal stabilization. [cite: No specific source from search results, but this is a well-established principle.] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. Observing a thermal shift in the presence of the compound provides powerful evidence of a direct physical interaction in a native cellular environment. This step is a critical self-validating control, as it filters out potential artifacts from in vitro screens.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a cell line known to express the target kinase(s) identified in Protocol 1 to ~80% confluency.

-

Compound Treatment: Treat cells with 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline at a relevant concentration (e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analysis by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

-

Data Interpretation: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases. In the compound-treated samples, a positive result is indicated by the protein band persisting at higher temperatures, demonstrating a "thermal shift."

Workflow for Target Identification and Validation

Caption: Phase I workflow from broad screening to specific target validation.

Phase II: Mechanistic and Cellular Characterization

With a validated target in hand, the next phase is to characterize the biochemical mechanism of inhibition and confirm that target engagement leads to the expected downstream cellular consequences.

Biochemical Mechanism of Inhibition (MoA)

Understanding how the compound inhibits the kinase is crucial for future drug development and optimization. Most kinase inhibitors compete with ATP for binding in the enzyme's active site.

Causality and Rationale: Kinase inhibition assays performed with varying concentrations of both the inhibitor and ATP can elucidate the mechanism. If the IC₅₀ of the compound increases as the ATP concentration increases, it is indicative of an ATP-competitive mechanism. This knowledge is vital for structure-activity relationship (SAR) studies and for predicting potential off-target effects on other ATP-binding proteins.

Experimental Protocol 3: Kinase Inhibition Kinetics

-

Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™) for the validated target kinase.

-

Matrix Preparation: Prepare a matrix of assay conditions with varying concentrations of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (e.g., 0.1x to 100x the IC₅₀) and varying concentrations of ATP (e.g., 0.25x to 10x the Kₘ).

-

Assay Execution: Run the kinase reactions according to the manufacturer's protocol. Measure the endpoint (e.g., luminescence).

-

Data Analysis: Plot the reaction velocity versus substrate (ATP) concentration at each inhibitor concentration (Michaelis-Menten plot). Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

Interpretation:

-

Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Downstream Pathway Modulation

The final and most important validation is to demonstrate that inhibiting the target kinase with the compound produces the desired biological effect within the cell. This is achieved by measuring the phosphorylation status of known downstream substrates of the target kinase.

Causality and Rationale: A functional kinase inhibitor should decrease the phosphorylation of its substrates. For example, if the target is a receptor tyrosine kinase like VEGFR2, treatment should decrease the phosphorylation of downstream effectors like AKT and ERK.[2] This experiment provides the definitive link between target engagement (from CETSA) and functional cellular outcome, completing the logical chain of the mechanism of action.

Experimental Protocol 4: Western Blot for Pathway Analysis

-

Cell Treatment: Treat cells expressing the target kinase with increasing concentrations of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline for a relevant time period (e.g., 2, 6, or 24 hours). Include a positive control (a known inhibitor of the pathway) and a negative control (DMSO).

-

Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe one membrane with an antibody specific to the phosphorylated form of the target kinase (p-Kinase) and a key downstream substrate (p-Substrate).

-

Probe a parallel membrane with antibodies for the total levels of the kinase (Total-Kinase), the total substrate (Total-Substrate), and a loading control (e.g., GAPDH or β-Actin).

-

-

Detection and Analysis: Use an appropriate secondary antibody (e.g., HRP-conjugated) and chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the p-Kinase and p-Substrate signals, without a change in total protein levels, confirms effective pathway inhibition.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the Pim-1 pro-survival pathway.[7]

Quantitative Data Summary

While specific data for the title compound is unavailable, the successful completion of the proposed experiments would yield quantitative data that could be summarized as follows for comparison with reference compounds.

| Kinase Target | Compound IC₅₀ (nM) | Reference Cpd 1 IC₅₀ (nM) | Reference Cpd 2 IC₅₀ (nM) |

| Pim-1 | 74 | 150 | >10,000 |

| Pim-2 | 210 | 350 | >10,000 |

| VEGFR2 | >10,000 | >10,000 | 5 |

| EGFR | >10,000 | >10,000 | 25 |

| GSK-3β | 1800 | 25 | >10,000 |

Table 1: Hypothetical quantitative data from in vitro kinase assays. This table illustrates how the potency and selectivity of the novel compound would be compared against established inhibitors for different kinases mentioned in the literature.[7][8]

Conclusion and Future Directions

This guide presents a robust, logical, and experimentally rigorous framework for the comprehensive elucidation of the mechanism of action for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. By progressing from broad, unbiased screening to highly specific cellular and biochemical assays, this strategy is designed to definitively test the primary hypothesis of protein kinase inhibition. Successful execution of these protocols will not only identify the molecular target but also validate its engagement in cells and confirm the functional consequences on downstream signaling. The resulting data package would provide a solid foundation for further preclinical development, including structure-activity relationship studies to enhance potency and selectivity, advanced ADME/Tox profiling, and eventual evaluation in in vivo models of disease.

References

-

Title: Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Source: ResearchGate. URL: [Link]

-

Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: MDPI. URL: [Link]

-

Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: MSA Repository "MSAR". URL: [Link]

-

Title: Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. Source: ResearchGate. URL: [Link]

-

Title: Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Source: Semantic Scholar. URL: [Link]

-

Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: International Journal of Organic Chemistry. URL: [Link]

-

Title: Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Source: MDPI. URL: [Link]

-

Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. Source: PMC. URL: [Link]

-

Title: Exploring Potential of Quinoxaline Moiety. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Source: Der Pharma Chemica. URL: [Link]

-

Title: A green synthesis of quinoxaline derivatives & their biological actives. Source: Research India Publications. URL: [Link]

-

Title: Quinoxaline: Synthetic and pharmacological perspectives. Source: International Journal of Pharmaceutical Research and Development. URL: [Link]

-

Title: 2-Chloro-5,6,7,8-tetrahydroquinoxaline. Source: Chem-Impex. URL: [Link]

-

Title: Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review. Source: Pharmacophore. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. repository.msa.edu.eg [repository.msa.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility and Stability Dynamics of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline: A Technical Guide for Preclinical Development

Executive Summary

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 2092101-97-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. With a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol , its unique structural motif—a pyrazine ring fused to a saturated cyclohexane ring—imparts distinct physicochemical properties[1]. This whitepaper provides an in-depth analysis of the solubility and stability profiles of this compound, detailing the underlying chemical causality and providing self-validating experimental protocols for preclinical evaluation.

Structural Profiling & Chemical Causality

The physicochemical behavior of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is dictated by its hybrid structural features:

-

The Tetrahydroquinoxaline Core: The fusion of a fully saturated cyclohexane ring to the electron-deficient pyrazine ring creates an amphiphilic character. The saturated ring increases lipophilicity, driving organic solubility, while the pyrazine nitrogens act as weak hydrogen-bond acceptors, allowing for pH-dependent aqueous solubility.

-

C2-Chlorine Activation: The chlorine atom at the C2 position is highly activated. The adjacent pyrazine nitrogens exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, rendering the C2 carbon highly electrophilic[2]. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (

)[3].

Solubility Dynamics

Understanding the equilibrium solubility of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is critical for formulation and bioassay design. Due to the weakly basic nature of the pyrazine nitrogens, the compound exhibits a pH-dependent solubility profile, with higher solubility in acidic environments due to protonation.

Table 1: Predicted Solubility Profile

| Solvent / Media | pH | Predicted Solubility Range | Causality / Mechanism |

| 0.1 M HCl | 1.2 | High (>10 mg/mL) | Protonation of pyrazine nitrogens forming a soluble hydrochloride salt. |

| Acetate Buffer | 4.5 | Moderate (1 - 5 mg/mL) | Partial ionization; balance of lipophilicity and solvation. |

| Phosphate Buffer | 6.8 | Low (<1 mg/mL) | Neutral species dominates; hydrophobic tetrahydro ring limits aqueous solvation. |

| DMSO / Methanol | N/A | Very High (>50 mg/mL) | Favorable hydrophobic interactions and low dielectric constant matching. |

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a self-validating system through mass balance and prolonged equilibration[6][7].

-

Step 1: Media Preparation: Prepare standard pharmacopoeial buffers at pH 1.2 (0.1 M HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to mimic the gastrointestinal tract[8].

-

Step 2: Saturation: Add an excess amount of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (e.g., 10 mg) to 5 mL of each buffer in sealed glass vials. Causality: Excess solid ensures that the thermodynamic saturation point is reached and maintained[8].

-

Step 3: Equilibration: Place the vials in a thermostatic orbital shaker at 37 ± 0.5 °C. Agitate at 150 RPM for 24 hours[7]. Causality: 24 hours is typically sufficient to overcome the activation energy of dissolution and achieve true thermodynamic equilibrium.

-

Step 4: Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[7]. Self-Validation: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

-

Step 5: Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve (R² > 0.999)[6].

Stability & Degradation Pathways

The stability of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is challenged by two primary degradation vectors:

Caption: Chemical degradation pathways of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

Protocol 2: Forced Degradation & Stability-Indicating Assay

To establish a self-validating stability profile, forced degradation studies must be conducted to ensure the analytical method is "stability-indicating" (i.e., capable of resolving the parent peak from all degradants).

-

Hydrolytic Stress (Acid/Base): Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60 °C for 7 days. Causality: Basic conditions will rapidly induce

displacement of the chlorine atom by hydroxide ions, yielding the 2-hydroxy derivative[3]. -

Thermal & Photolytic Stress: Expose solid API to 80 °C for 7 days, and UV/Vis light (1.2 million lux hours) per ICH Q1B guidelines.

-

Self-Validation (Mass Balance): The sum of the parent peak area and all degradation product peak areas must equal approximately 100% of the initial parent peak area. A mass balance deviation >5% indicates secondary degradation or volatile degradants.

Table 2: Expected Forced Degradation Outcomes

| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Expected Degradation Extent |

| Acidic | 0.1 N HCl, 60°C | Minimal (Protonation stabilizes ring) | < 5% |

| Basic | 0.1 N NaOH, 60°C | > 20% | |

| Oxidative | 3% H₂O₂, 25°C | Dehydrogenation / Aromatization | > 30% |

| Thermal | Solid, 80°C | Stable | < 2% |

ICH Q1A(R2) Stability Testing Workflow

For formal preclinical and clinical development, the compound must undergo long-term stability testing according to International Council for Harmonisation (ICH) guidelines[9][10].

Caption: ICH Q1A(R2) stability testing workflow for active pharmaceutical ingredients.

Storage Recommendations: Based on the chemical causality outlined above, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline should be stored in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative aromatization and ambient moisture-induced hydrolysis.

References

-

BLD Pharm. "2092101-97-6 | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline". BLD Pharm Database. 1

-

Scribd. "Solubility - A Fundamental Concept in Pharmaceutical Sciences". Scribd.6

-

National Institutes of Health (NIH). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". PMC.7

-

World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination". WHO Technical Report Series. 8

-

StackExchange Chemistry. "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?". StackExchange. 2

-

National Institutes of Health (NIH). "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)". PubMed. 3

-

National Institutes of Health (NIH). "Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines". PubMed. 5

-

ICH Official Guidelines. "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES". ICH. 9

-

Memmert. "Stability tests according to ICH Q1A (R2)". Memmert Whitepaper. 10

Sources

- 1. 2092101-97-6|2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 5. Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. memmert.com [memmert.com]

Methodological & Application

Protocol for the Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 2092101-97-6

Introduction & Mechanistic Rationale

The target compound, 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, is an essential heterocyclic building block in medicinal chemistry. Fused pyrazine and quinoxaline derivatives are frequently utilized for the synthesis of kinase inhibitors, receptor modulators, and other advanced therapeutic agents due to their favorable hydrogen-bonding profiles and structural rigidity[1]. The synthesis of this specific building block relies on a robust, self-validating two-step sequence: a regioselective cyclocondensation followed by deoxychlorination.

Step 1: Cyclocondensation (Lactam-Lactim Tautomerization)

The construction of the tetrahydroquinoxaline core is achieved via the condensation of an

Step 2: Deoxychlorination via Vilsmeier-Type Activation

The conversion of the pyrazinone intermediate to the corresponding chloropyrazine is achieved using phosphorus oxychloride (

Experimental Protocols

Safety Precautions:

Step 1: Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one

-

Initiation: In an oven-dried round-bottom flask, dissolve cyclohexane-1,2-dione (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C using an ice bath.

-

Reagent Addition: Add alaninamide hydrochloride (1.1 eq) to the stirring solution, followed by the portion-wise addition of sodium acetate (1.2 eq) to neutralize the hydrochloride salt and enable nucleophilic attack.

-

Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting residue with cold distilled water to precipitate the product.

-

Collection: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate as a solid.

Step 2: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline

-

Activation: Suspend the 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate (1.0 eq) in neat

(10.0 eq) at 0 °C under an inert nitrogen atmosphere[4]. -

Chlorination: Slowly warm the mixture to room temperature, then heat to reflux (approx. 100–105 °C) for 3–5 hours[3]. Monitor the reaction progress via LC-MS or TLC until complete consumption of the starting material is observed.

-

Concentration: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the majority of the excess

. -

Quenching (Critical): Slowly pour the concentrated residue over vigorously stirred crushed ice to quench the residual

safely[4]. Neutralize the aqueous phase to pH ~7 using saturated aqueous -

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate. Purify the crude product via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the pure 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

Data Presentation: Reagent Stoichiometry & Expected Yields

| Reagent | MW ( g/mol ) | Equivalents | Function | Expected Yield |

| Cyclohexane-1,2-dione | 112.13 | 1.0 | Starting Material | N/A |

| Alaninamide HCl | 124.57 | 1.1 | Reactant | N/A |

| Sodium Acetate | 82.03 | 1.2 | Base | N/A |

| Intermediate (Step 1) | 164.20 | 1.0 | Intermediate | 70 - 85% |

| Phosphorus Oxychloride | 153.33 | 10.0 | Reagent / Solvent | N/A |

| Final Product (Step 2) | 182.65 | N/A | Target Compound | 65 - 80% |

Mandatory Visualization

Two-step synthetic workflow for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.

References

- European Patent Office. (2016).SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS (EP 3294713 B1).

- European Patent Office. (2021).AZABICYCLIC SHP2 INHIBITORS (EP 4039685 A1).

- ACS Publications. (2022).A Medicinal Chemist's Guide to Molecular Interactions.

- JYU. (2023).Studies Towards Synthesis of Favipiravir & Humilisin E.

Sources

Application Note: Strategic Utilization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 138797-21-4) represents a high-value "hybrid" scaffold in modern drug discovery.[1] Unlike its fully aromatic counterpart (2-chloro-3-methylquinoxaline), this tetrahydro-derivative offers a unique balance of lipophilicity (LogP) modulation and sp3 character , satisfying the increasing demand for "escape from flatland" in library design.[1]

This guide details the chemical reactivity profile and practical protocols for utilizing this building block to generate diverse libraries of bioactive agents, particularly targeting CNS receptors (e.g.,

Key Advantages of the Scaffold:

-

Physicochemical Tuning: The saturated 5,6,7,8-ring lowers the melting point and increases solubility compared to the flat aromatic analog.[1]

-

Dual-Reactivity Centers:

-

C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

) and Pd-catalyzed cross-couplings. -

C3-Methyl: Activated for lateral deprotonation or radical functionalization due to the adjacent pyrazine nitrogen.

-

Chemical Profile & Reactivity Map

Physicochemical Properties

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low MW fragment (<200 Da) allows significant growth room. | |

| Molecular Weight | 182.65 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; good BBB permeability potential. |

| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Critical for hinge binding in kinases. |

| Topological Polar Surface Area | ~26 Ų | Favorable for CNS penetration. |

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The C2-Chlorine is the primary handle for diversity, while the C3-Methyl offers vector extension.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Objective: To synthesize 2-amino-substituted tetrahydroquinoxalines (common pharmacophores in antidepressant and antitubercular research).

Mechanism: The pyrazine ring is electron-deficient, activating the C2-position. The 3-methyl group provides steric bulk but does not deactivate the ring significantly.

Materials:

-

Substrate: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)[1]

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 – 1.5 eq)[1]

-